molecular formula C17H22N2O B2626326 (3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320603-23-2

(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2626326
CAS No.: 2320603-23-2
M. Wt: 270.376
InChI Key: YDYXTPCFOGVIHR-UHFFFAOYSA-N
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Description

(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 270.376. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Narcotic Antagonist Activities

A series of compounds including 1-phenyl-6-azabicyclo[3.2.1]octanes, which share structural similarities with the queried compound, have been studied for their analgesic and narcotic antagonist activities. These compounds exhibit a balance of antagonist-analgesic properties with mild physical dependence capacity (Takeda et al., 1977).

Synthesis and Antibacterial Activity

A novel class of compounds structurally related to the requested compound, specifically (3-(4-substitutedphenylamino)-8- azabicyclo[3.2.1]oct-8yl)-phenyl-methanone derivatives, have been synthesized and characterized for their antibacterial activity. The study involves spectroscopic and biological analyses of these compounds (B. Reddy et al., 2011).

Polymorphic Forms and Structural Analysis

A polymorphic form of a compound with an azabicyclo[3.3.1] skeleton has been identified and analyzed. This research provides insights into the structural and conformational aspects of such compounds, which is crucial for understanding their chemical and biological properties (Paz et al., 2013).

Reactions with Hydrazine Derivatives

Research on the reactions of similar compounds with hydrazine derivatives has been conducted. These studies provide valuable information on the chemical behavior and potential applications of these compounds in synthesis and drug development (Grošelj et al., 2005).

Exploration of Stereochemical and Structural Characteristics

Studies focusing on the stereochemical and structural characteristics of compounds with the azabicyclo[3.2.1] skeleton offer critical insights into their chemical nature and potential applications in various fields including pharmaceuticals (Cheng et al., 2007).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, similar compounds have been studied for their potential in treating autoimmune diseases . These compounds often work by inhibiting certain enzymes involved in the immune response, such as Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-12-9-15-7-8-16(10-12)19(15)17(20)13-5-4-6-14(11-13)18(2)3/h4-6,11,15-16H,1,7-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYXTPCFOGVIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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